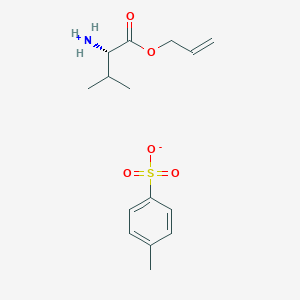
4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research This compound features a boronic acid ester functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester typically involves the following steps:
-
Formation of the Boronic Acid Intermediate: : The initial step involves the preparation of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid. This can be achieved through the reaction of 4-(N-Cyclopentylaminomethyl)-3-fluorophenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
-
Esterification: : The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction typically occurs under mild conditions, often using a dehydrating agent to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent purification processes, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other mild oxidants for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
科学研究应用
Chemistry
In chemistry, 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is primarily used in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medical research, this compound can be used to develop boron-containing drugs. Boron has unique properties that can enhance the pharmacokinetics and pharmacodynamics of drugs, making them more effective. Additionally, the fluorine atom can improve the metabolic stability and bioavailability of the compounds.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with enhanced properties.
作用机制
The mechanism of action of 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves its interaction with molecular targets through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Lacks the cyclopentylaminomethyl and fluorine substituents, making it less reactive in certain contexts.
4-Fluorophenylboronic Acid, Pinacol Ester: Similar but without the cyclopentylaminomethyl group, affecting its steric and electronic properties.
Cyclopentylboronic Acid, Pinacol Ester: Lacks the aromatic ring and fluorine atom, resulting in different reactivity and applications.
Uniqueness
4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester is unique due to the combination of its boronic acid ester group, fluorine atom, and cyclopentylaminomethyl substituent. This combination enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
属性
IUPAC Name |
N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAIWOJYGAHNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B7972269.png)
![[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B7972286.png)

![(2S)-5-{[(tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid; dicyclohexylamine](/img/structure/B7972299.png)

![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B7972319.png)

![2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate](/img/structure/B7972325.png)



![2-[2-Fluoro-3-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7972364.png)
![borane;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane](/img/structure/B7972378.png)

